The Synthesis of Undecanedioic Acid from Renewable Resources: A Technical Guide
The Synthesis of Undecanedioic Acid from Renewable Resources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanedioic acid, a dicarboxylic acid with an eleven-carbon chain, is a valuable platform chemical with applications in the synthesis of polymers, lubricants, adhesives, and pharmaceuticals. Traditionally derived from petrochemical feedstocks, there is a growing demand for sustainable and renewable routes to its production. This technical guide provides an in-depth overview of the synthesis of undecanedioic acid from renewable resources, focusing on both chemical and biological methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of green chemistry and bio-based manufacturing. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates key pathways and workflows through diagrams.
Chemical Synthesis from Renewable Feedstocks
The primary renewable feedstock for the chemical synthesis of undecanedioic acid is castor oil, a non-edible vegetable oil rich in ricinoleic acid. The synthesis typically involves a two-step process: the conversion of a ricinoleic acid derivative to an intermediate, followed by oxidative cleavage to yield undecanedioic acid.
Chemo-enzymatic Synthesis from Ricinoleic Acid
A practical chemo-enzymatic approach for the synthesis of 1,11-undecanedioic acid from ricinoleic acid has been demonstrated, achieving a notable overall molar yield.[1][2] This method combines a biological transformation step with conventional chemical reactions.
Step 1: Biotransformation of Ricinoleic Acid
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Microorganism and Pre-culture: A recombinant Escherichia coli expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase is used. A single colony is inoculated into Luria-Bertani (LB) broth containing a suitable antibiotic and incubated overnight at 37°C with shaking.
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Main Culture and Induction: The overnight culture is used to inoculate a larger volume of Terrific Broth (TB) containing the antibiotic. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, and the culture is further incubated at 25°C for 12 hours.
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Whole-Cell Biotransformation: The induced cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a high cell density (e.g., 20 g dry cells per liter). Ricinoleic acid is added to the cell suspension to initiate the biotransformation. The reaction is carried out at 30°C with agitation for a specified duration (e.g., 8 hours), during which ricinoleic acid is converted to (Z)-11-(heptanoyloxy)undec-9-enoic acid.[1][2]
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Product Extraction: After the biotransformation, the product is extracted from the reaction mixture using an organic solvent such as ethyl acetate.
Step 2: Chemical Conversion to 1,11-Undecanedioic Acid
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Reduction: The extracted ester from the previous step is subjected to chemical reduction of the carbon-carbon double bond.
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Hydrolysis: The ester bond is then hydrolyzed to yield 11-hydroxyundecanoic acid.
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Oxidation: Finally, the 11-hydroxyundecanoic acid is oxidized to 1,11-undecanedioic acid.[1][2]
| Parameter | Value | Reference |
| Biotransformation Conversion Yield | 84% | [1][2] |
| Chemical Transformation Conversion Yield | 65% | [1][2] |
| Overall Molar Yield of 1,11-Undecanedioic Acid from Ricinoleic Acid | 55% | [1][2] |
| Final Ester Product Concentration (Biotransformation) | 53 mM | [1][2] |
| Volumetric Productivity (Biotransformation) | 6.6 mM h⁻¹ | [1][2] |
Synthesis via Pyrolysis of Castor Oil and Oxidation of Undecylenic Acid
A more traditional route involves the pyrolysis of castor oil to produce undecylenic acid, which is then oxidatively cleaved to form undecanedioic acid.[3]
Step 1: Pyrolysis of Castor Oil to Undecylenic Acid
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Raw Material Preparation: Castor oil is used as the starting material.
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Pyrolysis: The methyl ester of ricinoleic acid (derived from castor oil) is subjected to cracking at high temperatures (500–600 °C) in the presence of steam.[3] This process yields undecylenic acid and heptanal.
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Purification: The resulting mixture is then distilled to separate and purify the undecylenic acid.
Step 2: Oxidation of Undecylenic Acid to Undecanedioic Acid
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Oxidative Cleavage: The terminal double bond of undecylenic acid is cleaved through an oxidation reaction. Ozonolysis is a common method for this transformation, where ozone is passed through a solution of the alkene, followed by a work-up step to yield the carboxylic acid.[4][5][6]
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Reaction Conditions: The ozonolysis is typically carried out in an organic solvent at low temperatures. The subsequent work-up can be either oxidative (e.g., with hydrogen peroxide) or reductive, with the former directly yielding the carboxylic acid.
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Purification: The final product, undecanedioic acid, is then purified, for example, by recrystallization.
Biological Synthesis via Microbial Fermentation
Microbial fermentation presents a promising and sustainable alternative for the production of dicarboxylic acids, including undecanedioic acid. This approach typically utilizes engineered microorganisms that can convert renewable feedstocks like fatty acids or sugars into the desired product. The key metabolic pathway involved is the ω-oxidation of fatty acids.
Production of Undecanedioic Acid using Candida tropicalis
The yeast Candida tropicalis is a well-studied microorganism for the production of long-chain dicarboxylic acids. It can convert n-alkanes and fatty acids into their corresponding α,ω-dicarboxylic acids.
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Microorganism and Inoculum Preparation: A mutant strain of Candida tropicalis with enhanced dicarboxylic acid production capabilities is used. A pre-culture is prepared by inoculating a single colony into a yeast extract-peptone-dextrose (YPD) medium and incubating it at 30°C with shaking until the exponential growth phase is reached.
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Fermentation Medium: A defined fermentation medium is prepared containing a carbon source (e.g., glucose or sucrose (B13894) for cell growth), a nitrogen source (e.g., ammonium (B1175870) sulfate), mineral salts, and trace elements.
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Fermentation Process: The fermentation is carried out in a bioreactor with controlled temperature (28-30°C), pH, and dissolved oxygen levels. The process is often biphasic:
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Growth Phase: The microorganism is first grown on a readily metabolizable carbon source to achieve a high cell density.
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Production Phase: Once a sufficient biomass is reached, the substrate for dicarboxylic acid production (e.g., n-tridecane or a fatty acid ester) is fed to the culture. The pH is typically maintained in the range of 7.5-8.0 to facilitate product secretion and recovery.[7]
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Substrate Feeding: The substrate is fed to the fermenter in a controlled manner to avoid toxicity and to maintain a high production rate.
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Product Recovery: After the fermentation, the undecanedioic acid is recovered from the broth. This can be achieved by acidification of the broth to precipitate the dicarboxylic acid, followed by filtration or centrifugation, and subsequent purification steps like recrystallization.
| Parameter | Substrate | Value | Reference |
| Product Titer (1,11-dicarboxylic acid) | n-Tridecane | 182.6 g/L | [7] |
| Fermentation Time | n-Tridecane | 6 days | [7] |
| Product Purity | n-Tridecane | ~96.8% | [7] |
| Conversion Rate | n-Tridecane | 87.8% | [7] |
| Product Titer (1,13-tridecanedioic acid) | n-Tridecane | 172 g/L | [8][9] |
Metabolic Engineering Strategies for Enhanced Production
To improve the efficiency of microbial dicarboxylic acid production, metabolic engineering strategies are often employed. These strategies aim to channel more of the carbon flux towards the desired product and prevent its degradation.
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Blocking β-oxidation: The β-oxidation pathway is the primary route for fatty acid degradation in many microorganisms. By knocking out key genes in this pathway (e.g., acyl-CoA oxidase), the fatty acid substrate is redirected towards the ω-oxidation pathway, leading to a significant increase in dicarboxylic acid yield.
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Overexpression of ω-oxidation pathway enzymes: The ω-oxidation pathway involves a series of enzymes, including cytochrome P450 monooxygenase, fatty alcohol oxidase, and fatty aldehyde dehydrogenase. Overexpressing the genes encoding these enzymes can enhance the overall rate of dicarboxylic acid synthesis.
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Improving substrate uptake and product export: Engineering transporter proteins can facilitate the uptake of the fatty acid substrate into the cell and the export of the dicarboxylic acid product out of the cell, thereby improving the overall process efficiency.[10]
Visualizing the Synthesis Pathways and Workflows
To provide a clearer understanding of the processes described, the following diagrams illustrate the key chemical and biological pathways for the synthesis of undecanedioic acid from renewable resources.
References
- 1. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US20130078685A1 - Ozonolysis of unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]
- 6. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 标题:[Studies on microbial production of undecane 1, 11-dicarboxylic acid from N-tridecane].【化源网】 [chemsrc.com]
- 8. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
